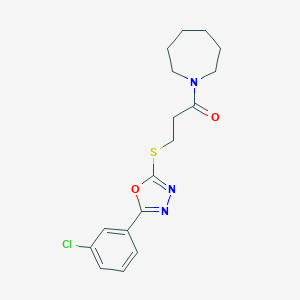![molecular formula C17H14N2O2S2 B285590 N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B285590.png)
N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide, also known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of thioamide derivatives and has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mécanisme D'action
The exact mechanism of action of N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. For example, N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and physiological effects:
N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum of animals with inflammatory diseases. It has also been shown to reduce the levels of oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide. One area of research is the development of new anti-inflammatory drugs based on the structure of N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide. Another area of research is the development of new anti-cancer drugs that target specific signaling pathways activated by N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide involves the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-aminoacetophenone. The final product is obtained by purification through recrystallization. The synthesis of N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide has been reported in several scientific publications, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its anti-inflammatory activity. Studies have shown that N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and asthma.
In addition to its anti-inflammatory activity, N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide has also been studied for its anti-cancer properties. Studies have shown that N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This makes it a potential candidate for the development of new anti-cancer drugs.
N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide has also been studied for its neuroprotective effects. Studies have shown that N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Formule moléculaire |
C17H14N2O2S2 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-[4-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C17H14N2O2S2/c1-11(20)18-13-8-6-12(7-9-13)15(21)10-22-17-19-14-4-2-3-5-16(14)23-17/h2-9H,10H2,1H3,(H,18,20) |
Clé InChI |
JZNZTHJPNWCZQI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285509.png)
![N-(2,5-Diethoxy-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B285510.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285513.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B285515.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B285516.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)
![N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine](/img/structure/B285522.png)
![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285525.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)